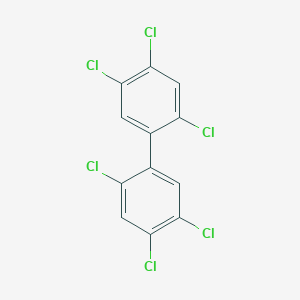

2,2',4,4',5,5'-Hexachlorobiphenyl

Übersicht

Beschreibung

2,2’,4,4’,5,5’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) congener, known for its high stability and persistence in the environment. It is one of the 209 different PCB congeners, which were widely used in industrial applications such as dielectric fluids in transformers, capacitors, and as plasticizers and flame retardants . Despite being banned in the 1970s due to their environmental and health impacts, PCBs like 2,2’,4,4’,5,5’-Hexachlorobiphenyl continue to be of concern due to their persistence and bioaccumulation in ecosystems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2’,4,4’,5,5’-Hexachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions . The reaction typically proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the biphenyl molecule.

Industrial Production Methods

Industrial production of 2,2’,4,4’,5,5’-Hexachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the desired congener is produced with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’,4,4’,5,5’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Dechlorination: This can occur through thermal or microbial processes, where chlorine atoms are removed from the molecule.

Common Reagents and Conditions

Photolysis: Requires UV light and often involves the presence of humic acids or other organic matter to facilitate the reaction.

Dechlorination: Can be facilitated by the use of reducing agents or specific microbial strains that can metabolize the compound.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

PCB 153 has been the subject of extensive toxicological research due to its prevalence in human tissues and potential health impacts. Notably:

- Chronic Toxicity Studies: Research by the National Toxicology Program involved long-term exposure studies on female rats to evaluate the carcinogenic potential and chronic toxicity of PCB 153. The study involved doses ranging from 10 µg/kg to 3,000 µg/kg administered over two years. Results indicated significant alterations in liver enzyme activities and thyroid hormone levels without conclusive evidence of carcinogenicity .

- Mechanisms of Action: Studies have suggested that PCB 153 may disrupt endocrine functions and influence metabolic pathways, particularly through interactions with cytochrome P450 enzymes .

Environmental Monitoring

PCB 153 is frequently monitored in environmental samples due to its persistence and bioaccumulation in ecosystems:

- Soil and Water Analysis: The compound is often detected in soil and water samples from contaminated sites. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify PCB levels .

- Biomonitoring: Human biomonitoring studies have shown that PCB 153 is one of the most commonly detected PCBs in human adipose tissue, indicating its widespread environmental presence and potential for bioaccumulation .

Analytical Chemistry

In analytical chemistry, PCB 153 serves as a reference compound for method development:

- Standard Reference Material (SRM): It is used as a standard in various analytical methods for quantifying PCBs in environmental samples. The National Institute of Standards and Technology (NIST) provides certified reference materials containing PCB 153 for calibration purposes .

- Decomposition Studies: Research has explored the catalytic decomposition of PCB 153 using activated carbon and metal catalysts to assess remediation strategies for contaminated sites .

Case Study 1: Toxicity Assessment in Animal Models

A study conducted on rats exposed to PCB 153 revealed significant increases in liver weight and enzyme activity related to detoxification processes. However, no direct toxic effects were observed at lower doses, suggesting a complex interaction between dose and biological response .

Case Study 2: Environmental Impact Assessment

A comprehensive analysis of sediment samples from industrial sites revealed high concentrations of PCB 153. This study highlighted the need for ongoing monitoring and remediation efforts to mitigate the ecological impact of legacy pollutants like PCBs .

Wirkmechanismus

2,2’,4,4’,5,5’-Hexachlorobiphenyl exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation can result in the production of reactive metabolites that contribute to its toxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4,4’-Trichlorobiphenyl

2,2’,3,4,4’,5’-Hexachlorobiphenyl: (IUPAC No. 138)

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: (IUPAC No. 180)

2,2’,5,5’-Tetrachlorobiphenyl: (IUPAC No. 52)

Uniqueness

2,2’,4,4’,5,5’-Hexachlorobiphenyl is unique due to its high degree of chlorination, which contributes to its stability and persistence in the environment. This makes it a particularly challenging pollutant to remediate compared to less chlorinated biphenyls .

Biologische Aktivität

2,2',4,4',5,5'-Hexachlorobiphenyl (PCB-153) is a member of the polychlorinated biphenyl (PCB) family, which consists of synthetic organic chemicals characterized by multiple chlorine atoms attached to biphenyl. Its molecular formula is C₁₂H₄Cl₆, and it is recognized for its persistence in the environment and potential health risks. This article explores the biological activity of PCB-153, focusing on its mechanisms of action, effects on various biological systems, and associated health risks.

- Molecular Formula : C₁₂H₄Cl₆

- Molecular Weight : 360.878 g/mol

- Melting Point : ~150 °C

- Boiling Point : 385-420 °C

Endocrine Disruption

PCB-153 is known to act as an endocrine disruptor. It can bind to hormone receptors and interfere with normal hormonal functions. The compound has been shown to activate aryl hydrocarbon receptors (AhR), leading to altered gene expression related to cell growth and differentiation . This disruption can affect reproductive health and developmental processes.

Cellular Effects

Research indicates that PCB-153 influences several cellular pathways:

- Hepatocyte Proliferation and Apoptosis : Studies have demonstrated that PCB-153 can stimulate hepatocyte proliferation while also promoting apoptosis in certain contexts. Activation of nuclear factor kappa B (NF-kB) has been implicated in these processes .

- Calcium Homeostasis : The compound disrupts calcium signaling pathways, which can lead to increased intracellular calcium levels and subsequent cellular stress .

- Oxidative Stress : PCB-153 contributes to oxidative stress by increasing reactive oxygen species (ROS) production, which can cause cellular damage and promote carcinogenesis .

Animal Studies

-

Developmental Exposure :

- A study on rats exposed to PCB-153 during gestation revealed alterations in thyroid hormone levels in offspring, indicating potential long-term developmental impacts .

- Another investigation found that prenatal exposure affected circadian rhythms and the expression of metabolic genes in rat offspring .

- Hepatic Effects :

Human Health Implications

PCBs, including PCB-153, have been linked to various health issues in humans:

- Reproductive Health : Exposure has been associated with reduced semen quality and altered reproductive hormone levels in men .

- Metabolic Syndrome : Epidemiological studies suggest a correlation between serum PCB levels and increased risk of metabolic syndrome, particularly when combined with low carotenoid intake .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Endocrine Disruption | Alters hormone receptor activity; affects reproductive health |

| Hepatocyte Proliferation | Stimulates liver cell growth; involves NF-kB activation |

| Calcium Homeostasis Disruption | Interferes with calcium signaling; increases intracellular calcium levels |

| Oxidative Stress | Increases ROS production; contributes to cellular damage and carcinogenesis |

| Developmental Effects | Alters thyroid hormone levels; affects circadian rhythms and metabolic gene expression |

Eigenschaften

IUPAC Name |

1,2,4-trichloro-5-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWHGTYKUMDIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032180 | |

| Record name | 2,2',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 2,2',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000343 [mmHg] | |

| Record name | 2,2',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

RAT AND RAINBOW TROUT HEPATIC MONOOXYGENATION ACTIVITIES WERE INDUCED BY INJECTION OF 150 MG/KG OF 2,4,5,2',4'5'-HEXACHLOROBIPHENYL. RODENT STUDIES INDICATED THAT NONCOPLANAR PCB ISOMERS INDUCED CYTOCHROME P-450, WHILE COPLANAR ISOMERS INDUCE CYTOCHROME P-488., MOUSE LIVER EPOXIDE HYDROLASE & GLUTATHIONE S-TRANSFERASE WERE INCREASED BY PCBS (0.32 MMOLE/KG, IP). ACTIVITIES REACHED MAX LEVELS 1 WK AFTER DOSAGE. GREATEST ENHANCEMENT OF BOTH ENZYME ACTIVITIES WAS ACHIEVED WITH HEXACHLOROBIPHENYLS. /HEXACHLORO BIPHENYLS/ | |

| Record name | 2,2',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

35065-27-1 | |

| Record name | PCB 153 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,2',4',5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',5,5'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRU0C9E32O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of PCB 153 exposure?

A1: PCB 153 exposure can lead to various downstream effects, including:

- Enzyme induction: PCB 153 is known to induce cytochrome P450 enzymes, particularly CYP2B [, , , ]. This induction can interfere with the metabolism of other compounds, potentially leading to toxicity.

- Endocrine disruption: Studies suggest that PCB 153 may interfere with thyroid hormone levels [, ].

- Hepatotoxicity: PCB 153 can cause liver damage, evidenced by histological changes such as hepatocyte hypertrophy, fatty change, and bile duct hyperplasia [, ].

- Neurodevelopmental effects: Prenatal exposure to PCB 153 has been linked to altered brain neurotransmitter levels and behavioral changes in rat offspring [].

- Reproductive toxicity: Studies in mice and rats have shown that PCB 153 exposure can negatively impact reproductive capacity, potentially affecting sperm production and fetal development [, , , ].

- Tumor promotion: While not a direct carcinogen, PCB 153 exhibits tumor-promoting activity in rodent liver models [, , ].

Q2: What is the molecular formula and weight of PCB 153?

A2: The molecular formula of PCB 153 is C12H4Cl6, and its molecular weight is 360.88 g/mol.

Q3: Is there information on the material compatibility and stability of PCB 153?

A3: The provided research focuses primarily on the biological and toxicological aspects of PCB 153. Information regarding its material compatibility and stability under various conditions is limited within this context.

Q4: How is PCB 153 absorbed, distributed, metabolized, and excreted (ADME) in the body?

A4:

- Absorption: PCB 153 is readily absorbed through the gastrointestinal tract following ingestion [].

- Metabolism: PCB 153 is slowly metabolized, primarily in the liver [, ].

- Excretion: Elimination of PCB 153 from the body is predominantly through fecal excretion [, ].

Q5: How do factors like adipose tissue mass and diet influence the pharmacokinetics of PCB 153?

A5:

- Adipose tissue mass: PCB 153's high lipophilicity leads to its accumulation in adipose tissue. Reducing adipose tissue mass can release stored PCB 153 back into circulation, impacting its distribution and elimination [, ].

- Diet: Dietary intake of PCB 153, particularly through contaminated food sources, significantly contributes to its accumulation in the body [].

Q6: What in vitro and in vivo models have been used to study PCB 153 toxicity?

A6: Various models have been employed to investigate PCB 153's effects:

- In vitro: Primary rat hepatocytes have been used to assess PCB 153-induced cytotoxicity and its modulation by enzyme inducers [].

- In vivo: Rodent models, primarily rats and mice, are frequently used to study the toxicological effects of PCB 153 [, , , , , , , , , , , ]. Studies have focused on developmental toxicity, neurotoxicity, reproductive toxicity, and carcinogenicity.

Q7: What are the main toxicological concerns associated with PCB 153?

A7: Key toxicological concerns include:

- Persistence and bioaccumulation: PCB 153 is highly persistent in the environment and bioaccumulates in the food chain, leading to chronic exposure in humans and wildlife [, ].

- Endocrine disruption: PCB 153 can disrupt thyroid hormone homeostasis, potentially impacting development and metabolism [, ].

- Hepatotoxicity: Chronic exposure to PCB 153 can result in liver damage [, ].

- Neurodevelopmental effects: Prenatal exposure can impair cognitive function and alter neurotransmitter systems in animal models [, ].

- Reproductive toxicity: PCB 153 can negatively affect reproductive processes, including sperm production, fetal development, and potentially contribute to endometriosis [, , , ].

- Tumor promotion: While not directly carcinogenic, PCB 153 acts as a tumor promoter, particularly in the liver [, , ].

Q8: What is the environmental impact of PCB 153?

A8: PCB 153, due to its persistence and bioaccumulation potential, raises concerns regarding its impact on ecosystems and human health [, ]. It can contaminate water sources, soil, and air, ultimately entering the food chain.

Q9: What is known about the degradation of PCB 153?

A9: While PCB 153 is highly persistent, research has explored its degradation using biological methods. Studies have shown that the white rot fungus Phanerochaete chrysosporium can degrade less chlorinated congeners like 4,4'-dichlorobiphenyl but exhibit limited degradation of PCB 153 [].

Q10: How is PCB 153 measured in biological and environmental samples?

A10: Measurement of PCB 153 typically involves extraction from the sample matrix followed by gas chromatography coupled with electron capture detection (GC-ECD) []. This technique provides high sensitivity and selectivity for quantifying PCB 153 in complex matrices.

Q11: What other research areas are relevant to PCB 153?

A11:

- Structure-activity relationships (SAR): Studying the relationship between the structure of PCB 153 and its biological activity can help understand its toxicological profile and potential for interactions with biological targets [, , ].

- Biomarkers and diagnostics: Identifying biomarkers for PCB 153 exposure and effects can aid in monitoring exposure levels and assessing potential health risks [, ].

- Alternatives and substitutes: Exploring safer alternatives to PCB 153 for its previous industrial applications is crucial to minimize further environmental contamination and human exposure [].

- Recycling and waste management: Developing effective strategies for the safe disposal and potential recycling of PCB 153-containing materials is essential to mitigate its environmental persistence [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.